molecular formula C21H18BrN5O2 B11247699 N-(1,3-benzodioxol-5-yl)-6-bromo-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine

N-(1,3-benzodioxol-5-yl)-6-bromo-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11247699
M. Wt: 452.3 g/mol
InChI Key: RDSKRGCWXJEDIS-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound features a benzodioxole ring, a brominated phenyl group, and an imidazo[1,2-a]pyrazine core, making it a subject of interest for its potential biological and chemical activities.

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE typically involves multiple steps, including the formation of the benzodioxole ring, bromination of the phenyl group, and the construction of the imidazo[1,2-a]pyrazine core. One common synthetic route involves the use of a Pd-catalyzed C-N cross-coupling reaction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE undergoes various chemical reactions, including:

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. The benzodioxole ring and the imidazo[1,2-a]pyrazine core are crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE can be compared with other similar compounds such as:

Properties

Molecular Formula

C21H18BrN5O2

Molecular Weight

452.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-bromo-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C21H18BrN5O2/c1-26(2)15-6-3-13(4-7-15)20-21(27-11-18(22)23-10-19(27)25-20)24-14-5-8-16-17(9-14)29-12-28-16/h3-11,24H,12H2,1-2H3

InChI Key

RDSKRGCWXJEDIS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(N3C=C(N=CC3=N2)Br)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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